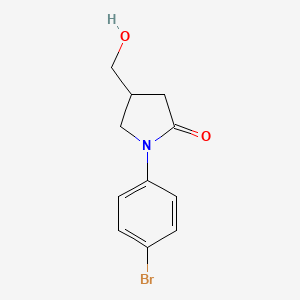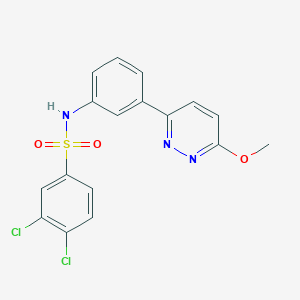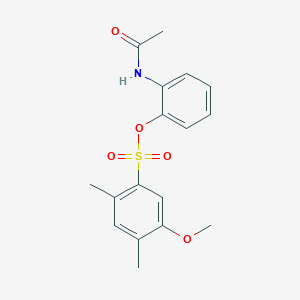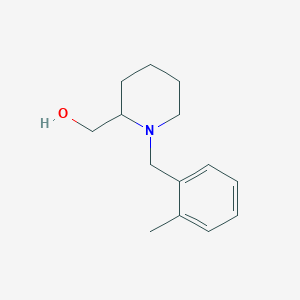
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one (1-BP-4-HMP) is a novel synthetic compound that has been used in scientific research for a variety of applications. It is a hydroxymethyl pyrrolidinone derivative of 4-bromophenyl, which is a widely used halogenated aromatic compound. 1-BP-4-HMP has been used in a variety of organic synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-BP-4-HMP has been used in a number of biochemical and physiological studies, as it has been found to have a variety of effects on cellular processes.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
One study discusses the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, highlighting the potential of halogenated pyrrolidin-2-one derivatives in synthetic chemistry (Bovonsombat & Mcnelis, 1993). Another research outlines the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulation, showcasing the utility of bromophenyl-pyrrolidin-2-one derivatives in photochemical reactions (Das, Ghosh & Koenig, 2016).
Material Science
In material science, a study on the synthesis, characterization, and optical properties of poly[2-(4-(2,2′-bithiophen-5-yl)phenyl)-4-(4-alkoxyphenyl)-6-phenylpyridine]s demonstrates the role of bromophenyl-pyrrolidin-2-one derivatives in developing new polymers with potential applications in optoelectronics (Koohmareh, Fallah & Farnia, 2014).
Biological Studies
A study on the conformation of 1-(2-bromophenyl)pyrrolidin-2-one and its azetidin-2-one counterpart provides insights into the structural aspects of these compounds, which could be relevant for designing bioactive molecules (Fujiwara, Varley & Veen, 1977). Additionally, the synthesis and characterization of highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain, which include bromophenyl derivatives, highlight the potential of these compounds in developing advanced fluorescent materials (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPDNSSFCQKXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2864602.png)
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)


![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)
